
CID 123134113
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-5-Mercapto-1,2,3-triazole sodium salt dihydrate is a chemical compound with the molecular formula C2H2N3NaS·2H2O. It is known for its white to light yellow crystalline powder appearance and is highly soluble in water. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-5-Mercapto-1,2,3-triazole sodium salt dihydrate is typically synthesized through the reaction of 5-mercapto-1,2,3-triazole with sodium hydroxide. The reaction is carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through recrystallization and drying under inert gas to prevent moisture absorption .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-5-Mercapto-1,2,3-triazole sodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions, particularly with halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halides like bromoethane are typical reagents.
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Substituted triazoles
Applications De Recherche Scientifique
1H-5-Mercapto-1,2,3-triazole sodium salt dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with various biological molecules. It can bind to metal ions, forming stable complexes that inhibit enzyme activity. Additionally, its thiol group allows it to react with reactive oxygen species, providing antioxidant properties .
Comparaison Avec Des Composés Similaires
- 1H-1,2,3-Triazole-4-thiol Sodium Salt
- 1H-1,2,3-Triazole-5-thiol Sodium Salt
- 5-Mercapto-1,2,3-triazole Monosodium Salt
Uniqueness: 1H-5-Mercapto-1,2,3-triazole sodium salt dihydrate stands out due to its high solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring aqueous solutions and metal ion interactions .
Propriétés
Formule moléculaire |
C2H7N3NaO2S |
|---|---|
Poids moléculaire |
160.15 g/mol |
InChI |
InChI=1S/C2H3N3S.Na.2H2O/c6-2-1-3-5-4-2;;;/h1H,(H2,3,4,5,6);;2*1H2 |
Clé InChI |
XLBBOSZIFBBOPE-UHFFFAOYSA-N |
SMILES canonique |
C1=NNNC1=S.O.O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




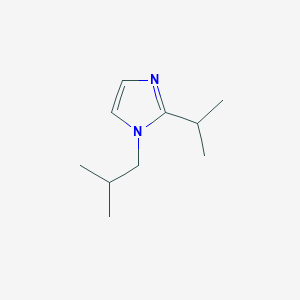

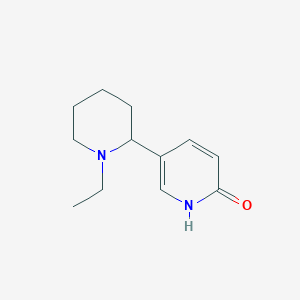
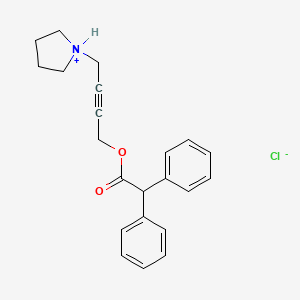
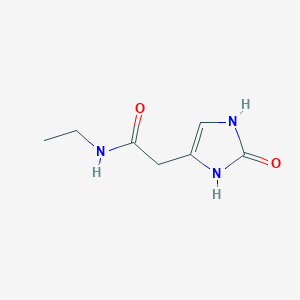
![(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12821135.png)

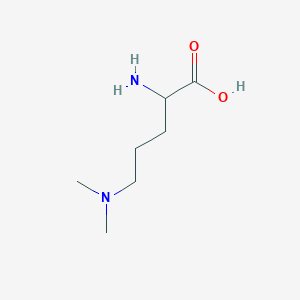
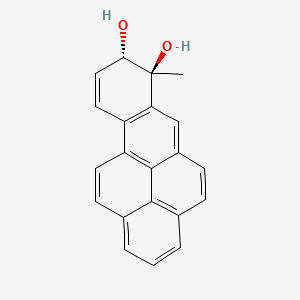
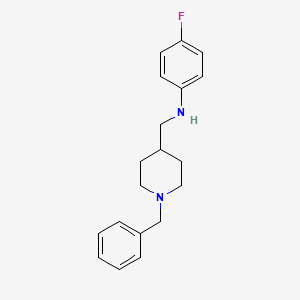
![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
